![molecular formula C19H9F3N2O4S2 B2471343 4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide CAS No. 477554-74-8](/img/no-structure.png)

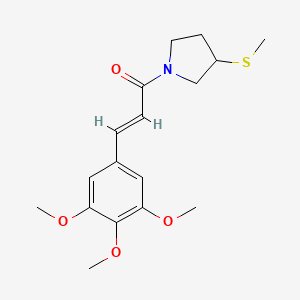

4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

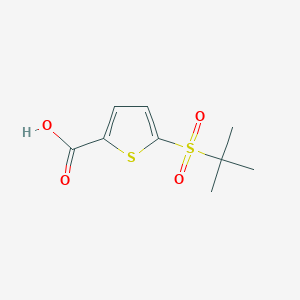

The compound “4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide” is a heterocyclic compound. It contains a thiophene moiety, which is a five-membered ring with one sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, by the reaction of thiophen-2-carbaldehyde with rhodanine derivatives, 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones have been synthesized . The resulting alkane carboxylic acids have been used to acylate the biogenic amine tryptamine and its derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, a compound with the formula C15H10O3S was reported to have a monoclinic crystal structure . Another compound with the formula C15H19N3O3S was reported to have a triclinic crystal structure .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the reaction of thiophen-2-carbaldehyde with rhodanine derivatives resulted in the synthesis of 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

- Thiophene derivatives have been studied for their anti-inflammatory effects. This compound may exhibit anti-inflammatory activity by modulating inflammatory pathways or inhibiting specific enzymes involved in inflammation .

- The chromene scaffold, combined with the thiophene and thiazole moieties, could contribute to antitumor properties. Researchers have investigated similar heterocyclic compounds as potential anticancer agents. Further studies are needed to evaluate the specific mechanisms and efficacy of this compound .

- Thiophenes often possess antioxidant properties due to their ability to scavenge free radicals. The trifluoroacetyl group and the chromene core may enhance antioxidant activity, making this compound a potential candidate for further investigation .

- Some thiophene derivatives exhibit anxiolytic and antipsychotic properties. The presence of the thiophene ring and the trifluoroacetyl group could contribute to these effects by interacting with neurotransmitter systems .

- The compound’s structure suggests potential interactions with estrogen receptors. Investigating its affinity for estrogen receptors and its impact on hormonal pathways could be relevant for women’s health research .

- Thiophenes have been explored as antifungal agents. The combination of the thiophene and thiazole rings in this compound may contribute to its antifungal properties. Testing against specific fungal strains would provide valuable insights .

Anti-Inflammatory Properties

Anticancer Potential

Antioxidant Activity

Anti-Anxiety and Anti-Psychotic Effects

Estrogen Receptor Modulation

Antifungal Activity

Additionally, it’s worth noting that other commercially available drugs containing thiophene nuclei (such as Tipepidine, Tiquizium Bromides, and Dorzolamide) have already demonstrated therapeutic effects . Therefore, this compound adds to the growing interest in thiophene-based molecules for medicinal chemistry research.

Wirkmechanismus

The mechanism of action of similar compounds has been studied. For example, thiophene derivatives have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of similar compounds include the design and discovery of new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide' involves the synthesis of the chromene-3-carboxamide core followed by the introduction of the thiophene and thiazole moieties and the trifluoroacetyl group.", "Starting Materials": [ "4-hydroxycoumarin", "2-aminothiophenol", "2-bromoacetic acid", "thiourea", "2,2,2-trifluoroacetic anhydride", "triethylamine", "DMF", "DMSO", "EtOH", "NaOH", "HCl", "NaHCO3", "Na2SO4", "CH2Cl2", "Et2O", "MeOH" ], "Reaction": [ "Step 1: Synthesis of 4-hydroxy-3-(2-bromoacetyl)coumarin by reacting 4-hydroxycoumarin with 2-bromoacetic acid in the presence of NaOH and DMF.", "Step 2: Synthesis of 4-oxo-3-(2-bromoacetyl)chromene by reacting 4-hydroxy-3-(2-bromoacetyl)coumarin with NaHCO3 and DMSO.", "Step 3: Synthesis of 4-oxo-3-(2-thiophen-2-ylacetyl)chromene by reacting 4-oxo-3-(2-bromoacetyl)chromene with 2-aminothiophenol in the presence of EtOH and HCl.", "Step 4: Synthesis of 4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide by reacting 4-oxo-3-(2-thiophen-2-ylacetyl)chromene with thiourea, 2,2,2-trifluoroacetic anhydride, and triethylamine in the presence of CH2Cl2 and Et2O." ] } | |

CAS-Nummer |

477554-74-8 |

Produktname |

4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide |

Molekularformel |

C19H9F3N2O4S2 |

Molekulargewicht |

450.41 |

IUPAC-Name |

4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide |

InChI |

InChI=1S/C19H9F3N2O4S2/c20-19(21,22)16(26)15-13(12-6-3-7-29-12)23-18(30-15)24-17(27)10-8-28-11-5-2-1-4-9(11)14(10)25/h1-8H,(H,23,24,27) |

InChI-Schlüssel |

GCNOBVNFYGIBTL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=C(S3)C(=O)C(F)(F)F)C4=CC=CS4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one](/img/structure/B2471265.png)

![3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2471267.png)

![Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2471272.png)

![(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxy-3-(4-methoxyphenyl)iminoprop-1-en-1-amine](/img/structure/B2471273.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline](/img/structure/B2471277.png)

![N1-(3-morpholinopropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2471278.png)

![Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2471283.png)